磷酸氢钙

描述

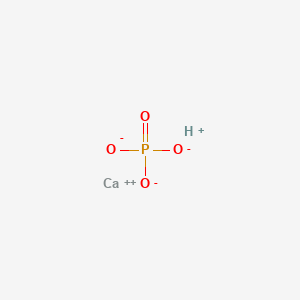

磷酸二氢钙,也称为二碱式磷酸钙或磷酸一氢钙,是磷酸的钙盐,化学式为 CaHPO₄。它通常以无水和二水合物形式存在。 由于其优异的流动性、可压缩性和营养价值,这种化合物被广泛应用于食品、医药和农业等各个行业 .

科学研究应用

磷酸二氢钙具有广泛的科学研究应用:

化学: 用作各种化学反应中的试剂以及缓冲剂。

生物学: 在生物学研究中用作钙和磷酸根离子的来源。

作用机制

磷酸二氢钙的主要作用机制是通过释放钙和磷酸根离子。在胃中,它与盐酸反应以中和 pH 值。在牙膏中,它提供钙和磷酸根离子以支持牙齿的再矿化。 在全身循环中,它通过提供骨形成和维持所需的必要离子来支持骨骼稳态 .

生化分析

Biochemical Properties

Calcium hydrogen phosphate plays a significant role in biochemical reactions, particularly in the formation and maintenance of bones and teeth. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the regulation of parathyroid hormone (PTH) and vitamin D, which are essential for calcium and phosphate homeostasis . Calcium hydrogen phosphate also interacts with proteins such as osteocalcin and osteopontin, which are involved in bone mineralization . These interactions are crucial for maintaining the structural integrity of bones and teeth.

Cellular Effects

Calcium hydrogen phosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the regulation of intracellular calcium levels, which are critical for muscle contraction, neurotransmitter release, and other cellular functions . Additionally, calcium hydrogen phosphate affects gene expression by modulating the activity of transcription factors involved in bone formation and remodeling . It also impacts cellular metabolism by participating in the synthesis of adenosine triphosphate (ATP), which is essential for energy production .

Molecular Mechanism

At the molecular level, calcium hydrogen phosphate exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, triggering intracellular signaling cascades that regulate calcium and phosphate homeostasis . This compound also influences enzyme activity by acting as a cofactor or inhibitor. For example, it can inhibit the activity of certain phosphatases, which are enzymes that remove phosphate groups from proteins . Additionally, calcium hydrogen phosphate can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium hydrogen phosphate can change over time. This compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that calcium hydrogen phosphate can influence cellular function by altering gene expression and enzyme activity over time . In vitro and in vivo studies have demonstrated that prolonged exposure to calcium hydrogen phosphate can lead to changes in bone density and mineralization .

Dosage Effects in Animal Models

The effects of calcium hydrogen phosphate vary with different dosages in animal models. At low doses, it can promote bone growth and mineralization without causing adverse effects . At high doses, calcium hydrogen phosphate can lead to hypercalcemia, which is characterized by elevated calcium levels in the blood . This condition can cause various symptoms, including muscle weakness, fatigue, and kidney stones . Therefore, it is essential to carefully monitor the dosage of calcium hydrogen phosphate in animal studies to avoid toxicity.

Metabolic Pathways

Calcium hydrogen phosphate is involved in several metabolic pathways, including those related to bone formation and energy production. It interacts with enzymes such as alkaline phosphatase, which is involved in the hydrolysis of phosphate esters . This compound also participates in the synthesis of ATP, which is essential for cellular energy metabolism . Additionally, calcium hydrogen phosphate can influence metabolic flux by regulating the activity of key enzymes in the tricarboxylic acid (TCA) cycle .

Transport and Distribution

Within cells and tissues, calcium hydrogen phosphate is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters, such as the sodium-phosphate cotransporter . Once inside the cell, calcium hydrogen phosphate can bind to proteins and other biomolecules, influencing its localization and accumulation . This compound is also distributed to different tissues, including bones, teeth, and soft tissues, where it plays a crucial role in maintaining structural integrity .

Subcellular Localization

Calcium hydrogen phosphate is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . Its subcellular localization is regulated by targeting signals and post-translational modifications that direct it to specific organelles . For example, calcium hydrogen phosphate can be transported to the mitochondria, where it participates in the formation of calcium phosphate complexes that are essential for energy production . Additionally, this compound can be localized to the endoplasmic reticulum, where it plays a role in calcium storage and release .

准备方法

合成路线和反应条件

磷酸二氢钙可以通过氢氧化钙与磷酸的中和反应合成。该反应通常如下进行:

[ \text{Ca(OH)}2 + \text{H}_3\text{PO}_4 \rightarrow \text{CaHPO}_4 + 2\text{H}_2\text{O} ]

在约 60°C 的温度下,无水形式会沉淀出来 {_svg_2}。另一种方法是将氯化钙与磷酸氢二钠反应:

[ \text{CaCl}2 + (\text{NH}_4)_2\text{HPO}_4 \rightarrow \text{CaHPO}_4 \cdot 2\text{H}_2\text{O} + 2\text{NH}_4\text{Cl} ]

然后将二水合物加热至约 65-70°C,形成无水磷酸二氢钙 {_svg_3}.

工业生产方法

在工业环境中,磷酸二氢钙是通过连续工艺生产的。 一种这样的方法包括氯化钙与磷酸铵反应,然后将得到的浆液加热以获得无水形式 .

化学反应分析

反应类型

磷酸二氢钙会发生各种化学反应,包括:

中和: 与酸反应生成相应的钙盐和磷酸。

水解: 在水的存在下,它可以水解生成钙离子和磷酸根离子。

沉淀: 与含有钙或磷酸根离子的溶液反应时形成沉淀。

常见试剂和条件

酸: 盐酸、硝酸和硫酸通常用于与磷酸二氢钙反应。

碱: 氢氧化钙和氢氧化钠可用于中和磷酸生成磷酸二氢钙。

主要生成物

钙盐: 例如氯化钙和硝酸钙。

磷酸: 在中和反应中形成。

相似化合物的比较

磷酸二氢钙可以与其他磷酸钙进行比较,例如:

磷酸一钙: Ca(H₂PO₄)₂

磷酸三钙: Ca₃(PO₄)₂

羟基磷灰石: Ca₅(PO₄)₃(OH)

独特性

属性

CAS 编号 |

7757-93-9 |

|---|---|

分子式 |

CaH3O4P |

分子量 |

138.07 g/mol |

IUPAC 名称 |

calcium;hydrogen phosphate |

InChI |

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI 键 |

UUVBYOGFRMMMQL-UHFFFAOYSA-N |

杂质 |

Dicalcium phosphate, phosphoric acid. |

SMILES |

OP(=O)([O-])[O-].[Ca+2] |

规范 SMILES |

OP(=O)(O)O.[Ca] |

外观 |

Solid powder |

颜色/形态 |

Triclinic crystals White crystalline powde |

密度 |

2.89 Monoclinic crystals; density: 2.31 /Calcium hydrogen phosphate dihydrate, brushite/ |

| 7757-93-9 | |

物理描述 |

Other Solid; Pellets or Large Crystals; Dry Powder; Dry Powder, Pellets or Large Crystals White crystals or granules, granular powder or powder Solid; Practically insoluble in water; [Merck Index] White powder; Insoluble in water; [MSDSonline] |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

10103-46-5 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Sparingly soluble in water. Insoluble in ethanol Solubility: cold water 0.0316 g/100 cc @ 38 °C; hot water 0.075 g/100 cc @ 100 °C /Calcium hydrogen phosphate dihydrate/ Practically insol in water, alc Sol in dil hydrochloric, nitric & acetic acids |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

anhydrous dibasic calcium phosphate calcium hydrogen phosphate calcium phosphate (CaHPO4) calcium phosphate, dibasic, anhydrous dibasic calcium phosphate, anhydrous monetite |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)

![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)

![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)

![(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668164.png)